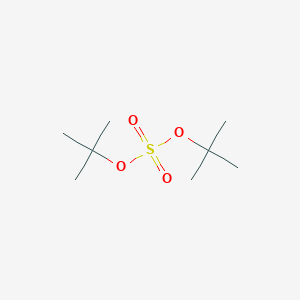
Di-tert-butylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butylsulfate, also known as sulfuric acid, bis(1,1-dimethylethyl) ester, is an organic compound with the chemical formula C8H18O4S. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as a sulfonating agent in organic synthesis and has applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Di-tert-butylsulfate can be synthesized through the reaction of sulfuric acid with tert-butanol. The reaction typically involves the following steps:
Reaction with Sulfuric Acid: Tert-butanol is reacted with concentrated sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure this compound
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Di-tert-butylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl sulfate and other oxidation products.
Reduction: Reduction reactions can yield tert-butyl alcohol and other reduced forms.
Substitution: this compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butylsulfate has several scientific research applications, including:
Chemistry: It is used as a sulfonating agent in organic synthesis to introduce sulfate groups into organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications and as a reagent in pharmaceutical synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of di-tert-butylsulfate involves its ability to act as a sulfonating agent. It introduces sulfate groups into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being sulfonated .
Vergleich Mit ähnlichen Verbindungen
Di-tert-butylsulfate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl disulfide: Used as a vulcanizing agent and in the synthesis of disulfide-containing compounds.
Di-tert-butylphenol: Used in the synthesis of antioxidants and other organic compounds .
This compound is unique in its ability to act as a sulfonating agent, making it valuable in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H18O4S |
|---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
ditert-butyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 |
InChI-Schlüssel |
IFHCTWQYHNMBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OS(=O)(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


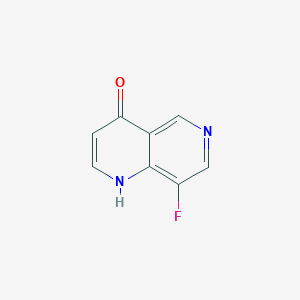
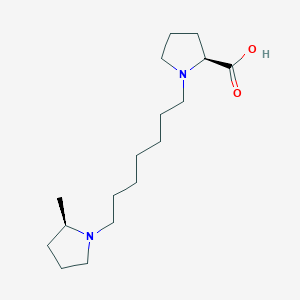
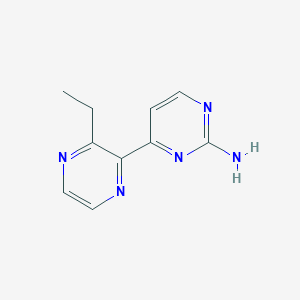

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
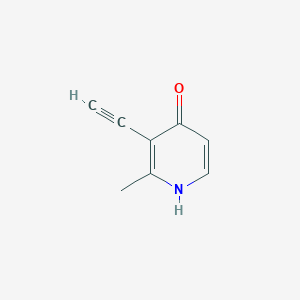
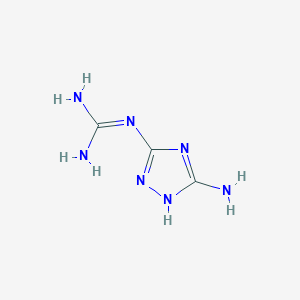
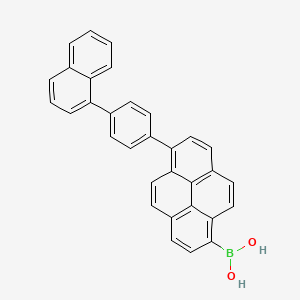
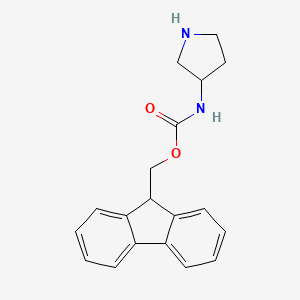
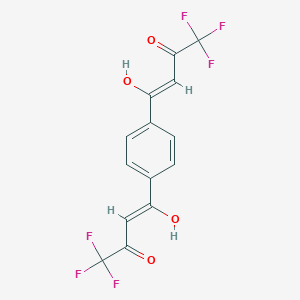


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
